2,2-Bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with acetaldehyde in the presence of a basic catalyst such as sodium hydroxide. The reaction proceeds through a series of aldol condensations and subsequent hydrogenation steps to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of formaldehyde and acetaldehyde to a reactor containing the basic catalyst. The reaction mixture is then subjected to hydrogenation under high pressure and temperature to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentaerythritol tetranitrate, a key ingredient in explosives.
Esterification: It readily forms esters with organic acids, which are used in the production of alkyd resins.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Esterification: Organic acids such as acetic acid and catalysts like sulfuric acid are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products
Pentaerythritol tetranitrate: Used in explosives.
Alkyd resins: Used in coatings and paints.
Halogenated derivatives: Used in various industrial applications.
Scientific Research Applications
2,2-Bis(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves its ability to form stable complexes with various molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, making it a versatile compound in chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: A halogenated derivative used in flame retardants.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Used in the synthesis of polyurethanes and as a cross-linking agent.
Trimethylolpropane: Used in the production of alkyd resins and as a precursor for various chemicals.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diol is unique due to its four hydroxyl groups, which provide multiple sites for chemical modification. This makes it a highly versatile compound for various applications, from industrial production to scientific research .
Properties
Molecular Formula |
C11H20O8 |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C5H12O4.2C3H4O2/c6-1-5(2-7,3-8)4-9;2*1-2-3(4)5/h6-9H,1-4H2;2*2H,1H2,(H,4,5) |
InChI Key |
ZCHASXWZMYCGQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
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